succinyl phosphonate

Descripción general

Descripción

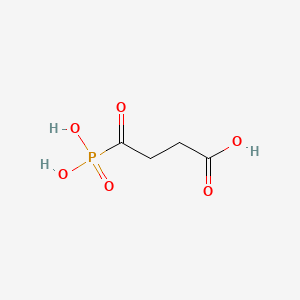

El fosfonato de succinilo es un compuesto químico conocido por su función como inhibidor de enzimas deshidrogenasas específicas. Es particularmente eficaz en la inhibición de la alfa-cetoglutarato deshidrogenasa y la 2-oxoglutarato deshidrogenasa, que son cruciales en el metabolismo celular.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de fosfonato de succinilo normalmente implica la reacción de ácido succínico con ácido fosforoso en condiciones controladas. El proceso se puede resumir de la siguiente manera:

Materiales de partida: Ácido succínico y ácido fosforoso.

Condiciones de reacción: La reacción se lleva a cabo en presencia de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para facilitar la formación del éster fosfonato.

Purificación: El producto resultante se purifica mediante recristalización o cromatografía para obtener fosfonato de succinilo puro.

Métodos de producción industrial: La producción industrial de fosfonato de succinilo sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Reactores a granel: Se utilizan reactores a gran escala para mezclar ácido succínico y ácido fosforoso con el agente deshidratante.

Monitoreo continuo: Las condiciones de reacción, como la temperatura y el pH, se monitorizan continuamente para garantizar un rendimiento óptimo.

Purificación: Se utilizan técnicas de purificación industrial, como la destilación y la cromatografía a gran escala, para obtener fosfonato de succinilo de alta pureza

Análisis De Reacciones Químicas

Tipos de reacciones: El fosfonato de succinilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar fosfato de succinilo.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en ácido succínico.

Sustitución: Puede participar en reacciones de sustitución donde el grupo fosfonato es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente, pero normalmente implican reactivos nucleófilos.

Productos principales:

Oxidación: Fosfato de succinilo.

Reducción: Ácido succínico.

Sustitución: Diversos fosfonatos sustituidos dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

El fosfonato de succinilo tiene una amplia gama de aplicaciones en la investigación científica:

Bioquímica: Se utiliza para estudiar la inhibición enzimática, particularmente de las enzimas deshidrogenasas.

Medicina: Investigación sobre su potencial como agente terapéutico para el tratamiento del cáncer debido a su capacidad para afectar la viabilidad de las células cancerosas.

Neurociencia: Investigaciones sobre sus efectos sobre la producción de especies reactivas de oxígeno en las neuronas.

Aplicaciones industriales: Se utiliza en el desarrollo de inhibidores enzimáticos y como herramienta bioquímica en varios procesos industriales

Mecanismo De Acción

El fosfonato de succinilo ejerce sus efectos inhibiendo enzimas deshidrogenasas específicas. Se une al sitio activo de estas enzimas, evitando que el sustrato normal se una y, por lo tanto, inhibiendo la actividad de la enzima. Esta inhibición afecta al metabolismo celular, particularmente en las células cancerosas, lo que lleva a una viabilidad deteriorada. Los objetivos moleculares incluyen la alfa-cetoglutarato deshidrogenasa y la 2-oxoglutarato deshidrogenasa, que son enzimas clave en el ciclo del ácido tricarboxílico .

Compuestos similares:

Fosfonato de glutarilo: Inhibe tanto la 2-oxoadipato como la 2-oxoglutarato deshidrogenasa.

Fosfonato de adipoilo: Muestra alta afinidad por la 2-oxoadipato deshidrogenasa.

Fosfomicina: Un producto natural de fosfonato utilizado como agente antibacteriano.

Singularidad: El fosfonato de succinilo es único en su inhibición específica de la alfa-cetoglutarato deshidrogenasa y la 2-oxoglutarato deshidrogenasa, lo que lo convierte en una herramienta valiosa para estudiar el papel de estas enzimas en el metabolismo celular. Su capacidad para afectar la viabilidad de las células cancerosas a través de la interrupción metabólica lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Glutaryl phosphonate: Inhibits both 2-oxoadipate and 2-oxoglutarate dehydrogenases.

Adipoyl phosphonate: Shows high affinity for 2-oxoadipate dehydrogenase.

Fosfomycin: A phosphonate natural product used as an antibacterial agent.

Uniqueness: Succinyl phosphonate is unique in its specific inhibition of alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, making it a valuable tool in studying these enzymes’ roles in cellular metabolism. Its ability to impair cancer cell viability through metabolic disruption sets it apart from other similar compounds .

Propiedades

IUPAC Name |

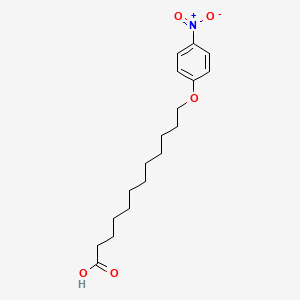

4-oxo-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P/c5-3(6)1-2-4(7)11(8,9)10/h1-2H2,(H,5,6)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHDEWZJMFKPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673093 | |

| Record name | 4-Oxo-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26647-82-5 | |

| Record name | 4-Oxo-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1501336.png)